2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate
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Overview
Description
2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate is a synthetic organic compound with the molecular formula C27H30N2O4 and a molecular weight of 446.54 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 2-(phenylmethoxy)benzoyl chloride to form an intermediate product. This intermediate is then reacted with 2-(diethylamino)ethanol under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential use as a local anesthetic and in pain management.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various physiological and biochemical responses, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate include:
Procaine: A local anesthetic with a similar structure and mechanism of action.
Benzocaine: Another local anesthetic with comparable properties.
Lidocaine: A widely used local anesthetic with structural similarities.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H30N2O4 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-[(2-phenylmethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C27H30N2O4/c1-3-29(4-2)18-19-32-27(31)22-14-16-23(17-15-22)28-26(30)24-12-8-9-13-25(24)33-20-21-10-6-5-7-11-21/h5-17H,3-4,18-20H2,1-2H3,(H,28,30) |
InChI Key |
QCALYKNPKSWYLA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=CC=CC=C3 |
Origin of Product |
United States |
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